5-Chloro-6-methyl-3-nitropyridin-2-amine
Overview
Description
5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position. This compound is used in various scientific research applications due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
It is known that the compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution . This could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-3-methylpyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).
Major Products Formed
Oxidation: 5-Amino-6-methyl-3-nitropyridin-2-amine.
Reduction: 5-Chloro-6-methyl-3-nitropyridin-2-oxide.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methyl-3-nitropyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methyl-3-nitropyridin-2-amine
- 5-Chloro-6-methyl-3-nitropyridin-2-oxide
- 5-Amino-6-methyl-3-nitropyridin-2-amine
Uniqueness
5-Chloro-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of chemical reactivity .
Biological Activity
5-Chloro-6-methyl-3-nitropyridin-2-amine, a derivative of pyridine, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. It features:
- Chlorine atom at the 5th position
- Methyl group at the 6th position
- Nitro group at the 3rd position
The compound is slightly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can be reduced to form reactive intermediates that may engage with cellular components, influencing enzymatic reactions and receptor interactions. The chlorine and methyl groups enhance the compound's stability and reactivity, making it a valuable candidate for further biological studies.
Antimicrobial Properties
Research indicates that nitropyridine derivatives exhibit antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant antibacterial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents .
Antiviral Activity
This compound has been investigated for its antiviral properties. Specifically, its derivatives have shown effectiveness against viruses such as Dengue virus (DENV). In vitro studies demonstrated that these compounds could inhibit viral replication, making them potential candidates for antiviral drug development .
Cytotoxic Effects
In cellular assays, the compound has exhibited cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of specific signaling pathways. This property positions it as a possible lead compound in cancer therapy research .
Study on Antiviral Efficacy
A notable study explored the antiviral efficacy of this compound against DENV using human primary monocyte-derived dendritic cells (MDDCs). The findings indicated a significant reduction in viral loads, supporting the compound's therapeutic potential against viral infections .
Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed on several cancer cell lines. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. The study concluded that further exploration into its mechanism could reveal novel therapeutic strategies for cancer treatment.
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity |
---|---|---|---|
This compound | Moderate | High | High |
6-Chloro-5-methyl-3-nitropyridin-2-amines | Low | Moderate | Moderate |
5-Amino-6-methyl-3-nitropyridin-2-amines | Low | Low | Low |
This table illustrates the varying degrees of biological activity among related compounds, highlighting the unique profile of this compound.
Properties
IUPAC Name |
5-chloro-6-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXAFHSNZJIEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482444 | |
Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56960-82-8 | |
Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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